molecular formula C12H6BrN3O4 B5563528 3-(5-Bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

3-(5-Bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5563528
M. Wt: 336.10 g/mol
InChI Key: UXRXGDMNRDSLED-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a combination of furan, nitrophenyl, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of 5-Bromofuran-2-carboxylic acid: This can be achieved by bromination of furan-2-carboxylic acid using bromine in the presence of a suitable catalyst.

    Synthesis of 5-Bromofuran-2-carboxylic acid hydrazide: The carboxylic acid is then converted to its hydrazide by reaction with hydrazine hydrate.

    Cyclization to form 1,2,4-oxadiazole: The hydrazide is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired 1,2,4-oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and intermediates to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: 3-(5-Substituted-furan-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole derivatives.

    Reduction: 3-(5-Bromofuran-2-yl)-5-(3-aminophenyl)-1,2,4-oxadiazole.

    Oxidation: Furan-2,5-dione derivatives.

Scientific Research Applications

3-(5-Bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

    Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

3-(5-Bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can be compared with other similar compounds such as:

    3-(5-Bromofuran-2-yl)-5-phenyl-1,2,4-oxadiazole: Lacks the nitro group, which may result in different biological activities.

    3-(5-Chlorofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole: Substitution of bromine with chlorine may affect the compound’s reactivity and properties.

    3-(5-Bromofuran-2-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: The position of the nitro group on the phenyl ring can influence the compound’s electronic properties and reactivity.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrN3O4/c13-10-5-4-9(19-10)11-14-12(20-15-11)7-2-1-3-8(6-7)16(17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRXGDMNRDSLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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